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Orally Available 15-PGDH Inhibitors: Key Data

The following table summarizes data from the search results on inhibitors with proven oral activity in mouse

models.
Compound / Key Characteristics & Demonstrated In Vivo Oral Efficacy (Mouse
Class Optimizations Models)

| Quinoxaline Amides [1] | - Achiral structure (synthetic advantage over sulfoxide-based inhibitors) [1]

¢ Piperidinyl amide moiety was critical for activity; modifications often led to potency loss [1]

¢ 3-Pyridyl group on quinoxaline improved potency and reduced lipophilicity [1]

e Further optimization with aminopyridine (e.g., 34, 35) and chloro-aminopyridine (40) substituents
enhanced potency and metabolic stability [1] | - Showed good oral bioavailability [1]

e Demonstrated protective activity in models of ulcerative colitis and recovery from bone marrow
transplantation [1] | | MF-300 (Epirium Bio) [2] | - First-in-class, oral 15-PGDH inhibitor in clinical
development [2]

e Orally bioavailable in humans (Phase 1 trial completed) [2] | - In rats: increased physiologic PGE2 in
skeletal muscle [2]

¢ In aged mice: increased muscle force and improved muscle quality [2] |

Experimental Workflow for Oral Dosing Studies
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The diagram below outlines a general experimental workflow for evaluating an oral 15-PGDH inhibitor in

mice, synthesized from the methodologies in the search results.

G‘»tart: Oral Dosing Study in Mica

1. Compound Administration
» Formulate inhibitor for oral gavage
* Define dosage and regimen (e.g., single vs. multiple dose)

'

2. Tissue and Blood Collection
* Collect target tissues (e.g., colon, muscle, bone marrow)
* Collect blood for plasma/serum preparation

l

3. Pharmacodynamic (PD) Analysis
* Measure tissue PGE2 levels (e.g., via ELISA)
» Assess target engagement
* Evaluate downstream biological effects

'

4. Efficacy Endpoint Assessment
* Score disease severity (e.g., colitis)
* Functional tests (e.g., muscle strength)
» Histological analysis (e.g., fibrosis, damage)

5. Data Synthesis

Click to download full resolution via product page

Troubleshooting Common Issues
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Here are solutions to potential problems, based on the challenges and optimizations described in the

research.

Problem 1: Poor Potency or Efficacy After Oral Dosing

¢ Potential Cause: High compound lipophilicity or unsuitable chemical scaffold [1].
e Solutions to Consider:
o Modify the scaffold: The introduction of a 3-pyridyl group on the quinoxaline core
significantly lowered cLogP (from 5.5 to 2.3) and improved potency [1].
o Explore hydrogen bond donors: Adding groups like -NH2 or -NHMe to the pyridine ring
further improved activity in the quinoxaline series [1].
o Maintain critical motifs: The piperidinyl amide was essential for activity; its replacement
often led to a complete loss of potency [1].

Problem 2: Low Bioavailability or Poor Metabolic Stability

¢ Potential Cause: Rapid metabolism or degradation of the compound before it reaches the target [1].
e Solutions to Consider:
o Remove metabolic soft spots: The achiral quinoxaline amides were developed to overcome
the metabolic liability of the sulfoxide group present in earlier inhibitors [1].
o Test in stability assays: The optimized quinoxaline compound 40 showed excellent stability in
mouse liver S9 fractions (t1/2 = 198 min) [1].

Research Gaps and Future Directions

e The search results confirm that achieving oral bioavailability for 15-PGDH inhibitors is feasible, as
demonstrated by the quinoxaline amides and MF-300 [1] [2].

e The cited research primarily used intraperitoneal (IP) administration for the well-characterized
inhibitor SW033291 in models like pulmonary fibrosis and acute kidney injury [3] [4]. Your work on
optimizing oral administration for a different inhibitor addresses a clear need in the field.

e For your specific compound, 15-PGDH-IN-2, | recommend consulting the original patent or synthetic
literature for its specific formulation and any previously reported oral dosing data.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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